molecular formula C8H17N3O2S B1242555 Cindunistat CAS No. 364067-22-1

Cindunistat

Cat. No.: B1242555
CAS No.: 364067-22-1
M. Wt: 219.31 g/mol
InChI Key: NWBJAUFHPXRBKI-QMMMGPOBSA-N
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Description

Cindunistat, also known as SD-6010, is a small molecule drug that functions as a selective inhibitor of inducible nitric oxide synthase (iNOS). It was initially developed by Pfizer Inc. for the treatment of osteoarthritis, particularly targeting the knee . The compound has a molecular formula of C8H17N3O2S and a molecular weight of 219.3 g/mol .

Preparation Methods

Cindunistat can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the reaction of L-cysteine with acetimidoylaminoethyl compounds under controlled conditions to form the desired product . Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually stored under nitrogen and kept away from moisture to maintain its stability .

Chemical Reactions Analysis

Cindunistat undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

Cindunistat exerts its effects by selectively inhibiting inducible nitric oxide synthase (iNOS). This enzyme is responsible for the production of nitric oxide, a molecule involved in various inflammatory processes. By inhibiting iNOS, this compound reduces the production of nitric oxide, thereby decreasing inflammation and associated symptoms . The compound binds to the active site of iNOS, preventing its interaction with substrates and subsequent nitric oxide production .

Comparison with Similar Compounds

Cindunistat is unique in its selective inhibition of iNOS compared to other similar compounds. Some similar compounds include:

Properties

IUPAC Name

(2R)-2-amino-3-[2-(1-aminoethylideneamino)ethylsulfanyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2S/c1-6(9)11-3-4-14-5-8(2,10)7(12)13/h3-5,10H2,1-2H3,(H2,9,11)(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBJAUFHPXRBKI-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCSCC(C)(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NCCSC[C@@](C)(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189934
Record name Cindunistat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364067-22-1
Record name Cindunistat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364067221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cindunistat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CINDUNISTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLC7BI6Z7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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